molecular formula C13H15NO7 B173133 4,5,7-TRI-O-ACETYL-2,6-ANHYDRO-3-DEOXY-D-LYXO-HEPT-2-ENONONITRILE CAS No. 120085-62-3

4,5,7-TRI-O-ACETYL-2,6-ANHYDRO-3-DEOXY-D-LYXO-HEPT-2-ENONONITRILE

Cat. No.: B173133
CAS No.: 120085-62-3
M. Wt: 297.26 g/mol
InChI Key: OPOUWJFXZRRHOV-UPJWGTAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,7-TRI-O-ACETYL-2,6-ANHYDRO-3-DEOXY-D-LYXO-HEPT-2-ENONONITRILE is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-TRI-O-ACETYL-2,6-ANHYDRO-3-DEOXY-D-LYXO-HEPT-2-ENONONITRILE typically involves multiple steps, including the protection of hydroxyl groups, formation of the pyran ring, and introduction of the cyano group. Common reagents used in these reactions include acetic anhydride, pyridine, and cyanide sources. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control over reaction conditions and can lead to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

4,5,7-TRI-O-ACETYL-2,6-ANHYDRO-3-DEOXY-D-LYXO-HEPT-2-ENONONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4,5,7-TRI-O-ACETYL-2,6-ANHYDRO-3-DEOXY-D-LYXO-HEPT-2-ENONONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,5,7-TRI-O-ACETYL-2,6-ANHYDRO-3-DEOXY-D-LYXO-HEPT-2-ENONONITRILE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,7-TRI-O-ACETYL-2,6-ANHYDRO-3-DEOXY-D-LYXO-HEPT-2-ENONONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

120085-62-3

Molecular Formula

C13H15NO7

Molecular Weight

297.26 g/mol

IUPAC Name

[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate

InChI

InChI=1S/C13H15NO7/c1-7(15)18-6-12-13(20-9(3)17)11(19-8(2)16)4-10(5-14)21-12/h4,11-13H,6H2,1-3H3/t11-,12-,13+/m1/s1

InChI Key

OPOUWJFXZRRHOV-UPJWGTAASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C=C(O1)C#N)OC(=O)C)OC(=O)C

SMILES

CC(=O)OCC1C(C(C=C(O1)C#N)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C=C(O1)C#N)OC(=O)C)OC(=O)C

Origin of Product

United States

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